3,3-Difluorocyclobutanone

Description

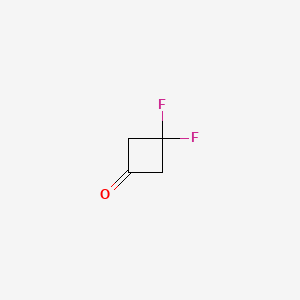

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-difluorocyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O/c5-4(6)1-3(7)2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVLQPYYSCACJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273564-99-0 | |

| Record name | 3,3-Difluorocyclobutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Role of 3,3-Difluorocyclobutanone in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. Among the array of fluorinated building blocks, 3,3-difluorocyclobutanone has emerged as a particularly valuable and versatile intermediate. Its strained four-membered ring, combined with the gem-difluoro motif, imparts unique conformational constraints and electronic properties that are increasingly sought after in the design of novel pharmaceuticals and complex organic molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with quantitative data, detailed experimental protocols, and process visualizations to empower researchers in leveraging this potent building block.

Physicochemical and Spectroscopic Profile

This compound is a cyclic ketone featuring a gem-difluoro group at the C3 position. This structural feature significantly influences its reactivity and the properties of its derivatives.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,3-difluorocyclobutan-1-one | [PubChem CID: 72207525] |

| CAS Number | 1273564-99-0 | [PubChem CID: 72207525] |

| Molecular Formula | C₄H₄F₂O | [PubChem CID: 72207525] |

| Molecular Weight | 106.07 g/mol | [PubChem CID: 72207525] |

| Appearance | Not specified (typically a liquid) | |

| Topological Polar Surface Area | 17.1 Ų | [PubChem CID: 72207525] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not explicitly found in searches. Expected to show a singlet or multiplet for the four equivalent protons adjacent to the carbonyl and difluoro groups. |

| ¹³C NMR | Data not explicitly found in searches. Expected to show a carbonyl signal, a triplet for the CF₂ carbon due to C-F coupling, and a signal for the two CH₂ carbons. The C-F coupling constants can be very large (up to 250 Hz).[1] |

| ¹⁹F NMR | Data not explicitly found in searches. Expected to show a singlet corresponding to the two equivalent fluorine atoms. |

| IR Spectroscopy | Data not explicitly found in searches. Expected to show a strong characteristic absorption for the C=O stretch (typically ~1780-1815 cm⁻¹ for a cyclobutanone) and strong C-F stretching absorptions. |

| Mass Spectrometry (MS) | Exact Mass: 106.02302107 Da |

Synthesis of this compound

Several synthetic routes to this compound have been developed, starting from commercially available materials. The choice of method often depends on scale, cost, and available reagents.

Deoxofluorination of a Cyclobutanone Precursor

A common and effective method involves the deoxofluorination of a readily available cyclobutanone derivative. Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be fluorinated using reagents like Morph-DAST. The resulting difluorinated intermediate is then carried forward.

Caption: Deoxofluorination route to a 3,3-difluorocyclobutane core.

Cycloaddition Approaches

Alternative syntheses involve cycloaddition reactions. One method utilizes the reaction of 1,1-difluoroethylene with diethyl malonate in the presence of a strong base.[2] Another approach involves the in-situ generation of difluorocarbene and its reaction with cyclobutanone.[2]

Caption: Cycloaddition strategies for synthesizing this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its ketone functional group. It serves as an electrophilic handle for the introduction of a wide range of substituents, leading to diverse 1,1-disubstituted 3,3-difluorocyclobutane derivatives.

Nucleophilic Addition Reactions

A significant challenge in the chemistry of this compound is its propensity to undergo undesired elimination of HF when treated with common strong nucleophiles like Grignard or organolithium reagents.[3][4] Research has shown that the use of less basic organolanthanum reagents, generated in situ, is crucial for achieving high-yielding nucleophilic additions.[3][4]

Caption: Organolanthanum reagents enable effective nucleophilic addition.

This strategy opens a pathway to a variety of 3,3-difluorocyclobutanol derivatives bearing aryl, alkynyl, and alkyl substituents. These tertiary alcohols are themselves versatile intermediates for further functionalization.

Table 3: Selected Examples of Organolanthanum Addition to this compound

| Entry | Organometallic Precursor | Product (1-Substituted-3,3-difluorocyclobutanol) | Yield (%) |

| 1 | Phenylmagnesium bromide | 1-Phenyl-3,3-difluorocyclobutanol | 82 |

| 2 | 4-Methoxyphenyllithium | 1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol | 90 |

| 3 | 2-Thienyllithium | 3,3-Difluoro-1-(thiophen-2-yl)cyclobutanol | 71 |

| 4 | Phenylethynyllithium | 3,3-Difluoro-1-(phenylethynyl)cyclobutanol | 87 |

| 5 | n-Butyllithium | 1-Butyl-3,3-difluorocyclobutanol | 64 |

| (Data synthesized from information presented in Ishikura et al., J. Org. Chem. 2025)[4] |

Precursor to Other Functionalized Cyclobutanes

This compound is a key starting material for a range of other valuable building blocks, including 3,3-difluorocyclobutylamine and 3,3-difluorocyclobutanecarboxylic acid.[2] These derivatives are highly sought after for incorporation into drug candidates.

Caption: Synthetic pathways from this compound to key derivatives.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of this building block. The following protocols are based on established methodologies.

General Procedure for Organolanthanum Addition to this compound

This protocol is adapted from the work of Ishikura et al. and is representative of the general procedure.[3][4]

Workflow Diagram

Caption: Experimental workflow for organolanthanum addition.

Methodology:

-

Preparation of Lanthanum Reagent: Anhydrous lanthanum(III) chloride (LaCl₃) and lithium chloride (LiCl) (1:2 molar ratio) are stirred in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere (e.g., Argon) until a clear solution is formed (typically 12-24 hours).

-

Transmetalation: The prepared LaCl₃·2LiCl solution is cooled to -78 °C (dry ice/acetone bath). The corresponding organolithium or Grignard reagent (typically 1.1-1.5 equivalents) is added dropwise, and the resulting mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the organolanthanum species.

-

Nucleophilic Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the cold organolanthanum reagent slurry.

-

Reaction: The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-3 hours) and then allowed to warm slowly to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 1-substituted-3,3-difluorocyclobutanol.

Conclusion

This compound stands out as a high-value building block for modern organic synthesis, particularly in the realm of drug discovery. Its unique structural and electronic properties, coupled with the development of robust synthetic methodologies to overcome its inherent reactivity challenges, have solidified its importance. The ability to use this ketone as a linchpin for creating a diverse array of 1,1-disubstituted gem-difluorocyclobutanes provides chemists with a reliable platform to explore new chemical space. This guide has outlined the core aspects of its synthesis, characterization, and reactivity, providing the necessary data and protocols to facilitate its broader adoption and application in the development of next-generation chemical entities.

References

- 1. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]

- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Data of 3,3-Difluorocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-difluorocyclobutanone, a valuable building block in medicinal chemistry. The unique properties imparted by the gem-difluoro group make this compound a subject of increasing interest in the development of novel therapeutics. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₄H₄F₂O).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.45 | t | 4H | 13.2 | CH₂ |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 203.4 | t | 4.1 | C=O |

| 118.9 | t | 283.8 | CF₂ |

| 47.6 | s | - | CH₂ |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -94.3 | s | - | CF₂ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1824 | Strong | C=O stretch |

| 1265 | Strong | C-F stretch |

| 1060 | Strong | C-F stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 106.02 | 100 | [M]⁺ |

| 78.01 | 45 | [M-CO]⁺ |

| 50.00 | 80 | [C₂H₂F₂]⁺ |

Experimental Protocols

The following protocols describe the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker Avance 400 spectrometer.

-

Sample Preparation: 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The proton spectrum was acquired at 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon spectrum was acquired at 101 MHz with proton decoupling. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. A total of 1024 scans were accumulated.

-

¹⁹F NMR Acquisition: The fluorine spectrum was acquired at 376 MHz with proton decoupling. A spectral width of 200 ppm was used, with an acquisition time of 1 second and a relaxation delay of 1 second. 64 scans were averaged.

-

Data Processing: All spectra were processed using standard Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00 for ¹H and ¹³C NMR).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small drop of neat this compound was placed directly onto the diamond ATR crystal.

-

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement and automatically subtracted.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance. The reported peaks correspond to the major absorption bands.

Mass Spectrometry (MS)

-

Instrumentation: A time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of this compound in methanol was introduced into the instrument via direct infusion.

-

Data Acquisition: The mass spectrum was acquired in positive ion mode over a mass range of m/z 40-200. The electron energy was set to 70 eV.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The monoisotopic mass of the parent molecule is calculated to be 106.0230 g/mol [1].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

A Technical Guide to 3,3-Difluorocyclobutanone: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Difluorocyclobutanone, a valuable building block in medicinal chemistry and drug development. The document details its commercial availability from various suppliers, including purity levels and typical package sizes. A detailed, multi-step experimental protocol for its synthesis, commencing from diethyl 1,1-cyclobutanedicarboxylate, is provided. Furthermore, this guide compiles essential analytical data, including typical spectral characteristics for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, to aid in its identification and quality control. Finally, a representative experimental procedure for a nucleophilic addition reaction showcases its utility in synthetic applications.

Commercial Availability and Suppliers

This compound (CAS No. 1273564-99-0) is commercially available from a range of chemical suppliers, primarily located in China and the United States.[1] It is typically offered in various purities, most commonly 97%, 98%, or 99%, and is available in quantities ranging from grams to kilograms. Researchers and procurement managers can source this compound from the suppliers listed in the table below. It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only and is not for medical or consumer use.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 1 g, 5 g |

| Alfa Aesar | 97% | 1 g, 5 g |

| TCI America | >98.0% (GC) | 1 g, 5 g |

| Oakwood Chemical | 97% | 1 g, 5 g, 25 g |

| BLDpharm | 97% | 1 g, 5 g, 10 g, 25 g |

| A2B Chem | 97% | 1 g, 5 g, 10 g |

| Combi-Blocks | 95% | 1 g, 5 g, 10 g |

| ABCR | 97% | 1 g, 5 g |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the readily available diethyl 1,1-cyclobutanedicarboxylate. The overall synthetic pathway involves the hydrolysis of the diester, followed by decarboxylation to yield cyclobutanone, which is then subjected to deoxofluorination.

Diagram: Synthesis Pathway of this compound

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Hydrolysis of Diethyl 1,1-cyclobutanedicarboxylate to 1,1-Cyclobutanedicarboxylic acid

-

Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in a solution of potassium hydroxide (2.2 eq) in a 1:1 mixture of ethanol and water.[2]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[2]

-

After cooling to room temperature, remove the ethanol by rotary evaporation.

-

Dissolve the remaining aqueous residue in a minimum amount of hot water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The precipitated product, 1,1-cyclobutanedicarboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Decarboxylation of 1,1-Cyclobutanedicarboxylic acid to Cyclobutanone

-

Procedure: Place the dried 1,1-cyclobutanedicarboxylic acid in a flask equipped for distillation.

-

Heat the solid gently under atmospheric pressure. The dicarboxylic acid will melt and subsequently decarboxylate.

-

The product, cyclobutanone, is distilled directly from the reaction flask. Collect the fraction boiling at approximately 98-100 °C.

Step 3: Deoxofluorination of Cyclobutanone to this compound

-

Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve cyclobutanone (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.2 eq) dropwise to the stirred solution.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The reaction is quenched by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Analytical and Spectroscopic Data

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C4H4F2O |

| Molecular Weight | 106.07 g/mol [4] |

| CAS Number | 1273564-99-0[4] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~110-112 °C (estimated) |

| Density | ~1.25 g/mL (estimated) |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (CDCl3, 400 MHz):

-

δ 3.20 - 3.40 (t, 4H, J = ~8 Hz, -CH2-). The protons on the carbons adjacent to the carbonyl and the difluorinated carbon appear as a triplet.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Expected Chemical Shifts (CDCl3, 100 MHz):

-

δ 205-215 (t, JCF ≈ 30-35 Hz, C=O). The carbonyl carbon shows a triplet due to coupling with the two fluorine atoms.

-

δ 115-125 (t, JCF ≈ 280-290 Hz, CF2). The difluorinated carbon appears as a triplet with a large coupling constant.

-

δ 45-55 (CH2). The methylene carbons adjacent to the carbonyl and difluorinated carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

Characteristic Absorption Bands (neat, cm-1):

-

~1790-1810 (strong, C=O stretch). The carbonyl stretching frequency is shifted to a higher wavenumber due to the electron-withdrawing effect of the adjacent fluorine atoms.

-

~1100-1250 (strong, C-F stretch).

-

MS (Mass Spectrometry)

-

Expected Fragmentation Pattern (EI):

-

M+•: 106 (Molecular ion)

-

Major Fragments: Loss of CO (m/z 78), loss of CHF2 (m/z 55), and other fragments resulting from ring cleavage.

-

Quality Control Workflow

A robust quality control process is essential to ensure the purity and identity of this compound for use in research and development.

Diagram: Quality Control Workflow

References

Synthesis and Characterization of 3,3-Difluorocyclobutanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3,3-Difluorocyclobutanone, a valuable building block in medicinal chemistry and drug development. The unique physicochemical properties imparted by the gem-difluoro group make this cyclobutanone derivative an attractive scaffold for the design of novel therapeutic agents. This document outlines key synthetic methodologies and provides a thorough analysis of its spectroscopic signature.

Introduction

This compound is a fluorinated organic compound featuring a four-membered ring with a ketone functional group and a gem-dinal difluoride substitution. The presence of the two fluorine atoms significantly influences the molecule's polarity, lipophilicity, and metabolic stability, making it a desirable component in the design of bioactive molecules. Its rigid cyclobutane framework also serves as a constrained isostere for various functional groups, enabling the exploration of new chemical space in drug discovery programs.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are highlighted: the oxidation of 3,3-difluorocyclobutanol and the [2+2] cycloaddition of a ketene with a vinyl ether.

Method 1: Oxidation of 3,3-Difluorocyclobutanol

A common and efficient method for the synthesis of this compound is the oxidation of the corresponding alcohol, 3,3-difluorocyclobutanol. Various oxidizing agents can be employed for this transformation, with Swern oxidation and pyridinium chlorochromate (PCC) being notable examples.

Experimental Protocol: Swern Oxidation of 3,3-Difluorocyclobutanol

This protocol is a representative procedure for a Swern oxidation and may require optimization for specific laboratory conditions.[1][2]

Materials:

-

3,3-Difluorocyclobutanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.7 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 15 minutes. Gas evolution (CO and CO2) will be observed.[2]

-

Prepare a solution of 3,3-difluorocyclobutanol (1.0 equivalent) in anhydrous DCM.

-

Add the alcohol solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.[2]

-

Add triethylamine (7.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

-

Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation to yield pure this compound.[1][2]

Yield: Typical yields for Swern oxidations are generally high, often exceeding 80%.

Experimental Workflow: Swern Oxidation

Method 2: [2+2] Cycloaddition Route

An alternative approach involves the [2+2] cycloaddition of a ketene or ketene equivalent with a suitable alkene, followed by subsequent transformations. For instance, the reaction of dichloroketene with a vinyl ether can produce a dichlorocyclobutanone intermediate. Subsequent dehalogenation and functional group manipulations can then lead to this compound.[3] This method offers a convergent approach to the cyclobutane ring system.

Conceptual Workflow: [2+2] Cycloaddition Route

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. 1H, 13C, and 19F NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | ~3.4 - 3.6 | Triplet | ~10-12 | CH2 adjacent to C=O |

| ~3.0 - 3.2 | Triplet | ~10-12 | CH2 adjacent to CF2 | |

| 13C | ~205 | Triplet | ~4-6 | C=O |

| ~115 - 120 | Triplet | ~280-290 (1JCF) | CF2 | |

| ~45 - 50 | Triplet | ~20-25 (2JCF) | CH2 adjacent to C=O | |

| ~35 - 40 | Triplet | ~20-25 (2JCF) | CH2 adjacent to CF2 | |

| 19F | ~ -90 to -100 | Singlet or complex multiplet | - | CF2 |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific NMR instrument used. The 19F NMR may appear as a singlet if proton decoupling is applied, or as a more complex multiplet due to coupling with the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-fluorine bonds.[4][5][6][7][8]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~1800 - 1780 | Strong | C=O stretch (ketone in a four-membered ring) |

| ~1200 - 1000 | Strong, multiple bands | C-F stretch |

| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |

The C=O stretching frequency is higher than that of a typical acyclic ketone due to the ring strain of the cyclobutanone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 106 | Molecular ion [M]+ |

| 78 | [M - CO]+ |

| 50 | [C2H2F2]+ |

The fragmentation pattern is expected to show the loss of carbon monoxide (CO) from the molecular ion, a characteristic fragmentation for cyclic ketones.[9] Further fragmentation of the C3H4F2+• radical cation can also be observed.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic methods, particularly the oxidation of 3,3-difluorocyclobutanol, offer reliable routes to this important building block. The comprehensive spectroscopic data presented will aid researchers in the unambiguous identification and quality control of this compound. The unique properties of this compound make it a valuable tool for medicinal chemists and drug development professionals seeking to introduce fluorine and conformational constraint into their molecular designs.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Difluorocyclobutanol from 3,3-Difluorocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into molecular scaffolds is a widely adopted strategy in medicinal chemistry to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutane motif, in particular, has emerged as a valuable building block in drug discovery. Its conformational rigidity and the unique electronic properties imparted by the gem-difluoro group make it an attractive isostere for various functional groups. The synthesis of 3,3-difluorocyclobutanol from its corresponding ketone is a fundamental transformation that provides a versatile intermediate for the elaboration into more complex molecules.

This document provides detailed application notes and a comprehensive protocol for the efficient synthesis of 3,3-difluorocyclobutanol via the reduction of 3,3-difluorocyclobutanone.

Rationale for Use in Drug Discovery

The 3,3-difluorocyclobutanol moiety offers several advantages in the design of novel therapeutics:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the gem-difluoro group resistant to metabolic oxidation. This can significantly enhance the in vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the pKa of adjacent functional groups, influencing their binding interactions with biological targets. The difluoromethylene group can also act as a lipophilic hydrogen bond acceptor.

-

Conformational Constraint: The cyclobutane ring provides a degree of conformational restriction, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.

-

Bioisosterism: The 3,3-difluorocyclobutane unit can serve as a bioisostere for a carbonyl group or a gem-dimethyl group, allowing for the fine-tuning of steric and electronic properties of a lead compound.

Reaction Scheme

The synthesis of 3,3-difluorocyclobutanol is achieved through the reduction of the ketone functionality of this compound. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.[1][2][3]

Caption: Chemical transformation of this compound to 3,3-difluorocyclobutanol.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

| Property | This compound[4] | 3,3-Difluorocyclobutanol[5] |

| Molecular Formula | C₄H₄F₂O | C₄H₆F₂O |

| Molecular Weight | 106.07 g/mol | 108.09 g/mol |

| Appearance | Liquid | Liquid |

| CAS Number | 1273564-99-0 | 637031-88-0 |

Table 2: Representative Reaction Parameters

| Parameter | Value |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) |

| Stoichiometry (NaBH₄) | 1.0 - 1.5 equivalents |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 4 hours |

| Work-up | Aqueous quench followed by extraction |

| Typical Yield | > 90% (based on similar ketone reductions) |

| Purity | > 95% (after purification) |

Experimental Protocol

This protocol describes a representative procedure for the reduction of this compound using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water at 0 °C.

-

Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to afford the crude 3,3-difluorocyclobutanol.

-

Purification (if necessary): The crude product can be further purified by silica gel column chromatography if required.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of 3,3-difluorocyclobutanol.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

This compound and 3,3-difluorocyclobutanol should be handled with care, assuming they are irritants.

This protocol provides a reliable and scalable method for the synthesis of 3,3-difluorocyclobutanol, a key building block for the development of novel therapeutics. The straightforward nature of the reaction and the commercial availability of the starting material make this an accessible and valuable transformation for medicinal chemists.

References

Application Notes and Protocols: Nucleophilic Addition Reactions of 3,3-Difluorocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanone is a valuable synthetic intermediate in medicinal chemistry and drug development. The presence of the gem-difluoro group can significantly influence the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and conformational rigidity. Nucleophilic addition to the carbonyl group of this compound provides a direct route to a variety of functionalized 3,3-difluorocyclobutane derivatives.

However, the electrophilic carbonyl in this compound presents unique challenges. The fluorine atoms increase the acidity of the α-protons, making the molecule susceptible to side reactions, particularly E1cb elimination, when strong, basic nucleophiles are used.[1] This often leads to low yields or no desired product with common organometallic reagents like organolithiums and Grignard reagents.[1][2][3]

These application notes provide an overview of successful nucleophilic addition strategies for this compound, with a focus on organolanthanum reagents, and offer adapted protocols for other common nucleophilic addition reactions.

Challenges in Nucleophilic Additions to this compound

The primary challenge in performing nucleophilic additions to this compound is the heightened acidity of the α-protons. Standard highly basic organometallic reagents can act as bases rather than nucleophiles, leading to deprotonation and subsequent elimination pathways, affording undesired byproducts.[1]

Caption: Competing reaction pathways in nucleophilic additions to this compound.

Organolanthanum-Mediated Nucleophilic Addition

The use of organolanthanum reagents has proven to be a successful strategy to overcome the challenge of elimination.[1][2][3] Transmetalation of organolithium or Grignard reagents with lanthanum salts such as LaCl₃·2LiCl generates less basic, yet still highly nucleophilic, organolanthanum species. These reagents favor the desired 1,2-addition to the carbonyl group over deprotonation.[1]

Quantitative Data Summary

The following table summarizes the yields obtained for the organolanthanum-mediated addition of various nucleophiles to this compound.

| Entry | Nucleophile Precursor | Reagent | Product | Yield (%) |

| 1 | Phenylacetylene | n-BuLi, then LaCl₃·2LiCl | 1-(Phenylethynyl)-3,3-difluorocyclobutanol | 85 |

| 2 | 4-Bromophenyllithium | 4-Bromophenyl-Li | 1-(4-Bromophenyl)-3,3-difluorocyclobutanol | 76 |

| 3 | 2-Thienyllithium | 2-Thienyl-Li | 1-(Thiophen-2-yl)-3,3-difluorocyclobutanol | 72 |

| 4 | Vinyllithium | Vinyl-Li | 1-Vinyl-3,3-difluorocyclobutanol | 65 |

| 5 | Ethyllithium | Ethyl-Li | 1-Ethyl-3,3-difluorocyclobutanol | 58 |

Experimental Protocol: Organolanthanum-Mediated Phenylacetylene Addition

This protocol describes the addition of a phenylacetylene nucleophile to this compound using an organolanthanum reagent.

Materials:

-

This compound

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add phenylacetylene (1.2 eq.) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Add n-BuLi (1.2 eq.) dropwise and stir the mixture at -78 °C for 30 minutes.

-

To this solution, add a solution of LaCl₃·2LiCl (1.2 eq.) in THF and stir for 1 hour at -78 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for organolanthanum-mediated nucleophilic addition.

Other Nucleophilic Addition Reactions

While less explored for this compound, other standard nucleophilic addition reactions may be adapted. Caution is advised due to the potential for side reactions.

Reduction of this compound

The reduction of the carbonyl group to a hydroxyl group can be achieved using standard hydride reagents.

Quantitative Data Summary:

| Entry | Reagent | Product | Yield (%) |

| 1 | Sodium borohydride (NaBH₄) | 3,3-Difluorocyclobutanol | >95 |

| 2 | Lithium aluminum hydride (LiAlH₄) | 3,3-Difluorocyclobutanol | >95 |

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Slowly add water to quench the excess NaBH₄.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanol.

Wittig Reaction (Adapted Protocol)

The Wittig reaction converts ketones to alkenes. With this compound, this would yield a methylenecyclobutane derivative. The basicity of the ylide requires careful consideration.

Proposed Reaction:

This compound + Ph₃P=CH₂ → 3,3-Difluoro-1-methylenecyclobutane + Ph₃PO

Experimental Protocol (Adapted):

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether

-

This compound

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add n-BuLi or KOtBu (1.1 eq.) and stir for 1 hour to form the ylide.

-

Cool the ylide solution to -78 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench with water and extract with diethyl ether.

-

Purify by column chromatography. Note: Yields may be low due to competing elimination reactions.

Reformatsky Reaction (Adapted Protocol)

The Reformatsky reaction involves the addition of an organozinc reagent derived from an α-halo ester. The lower basicity of the Reformatsky reagent compared to Grignard reagents may favor addition over elimination.

Proposed Reaction:

This compound + BrCH₂CO₂Et + Zn → Ethyl 2-((1-hydroxy-3,3-difluorocyclobutyl)methyl)acetate

Experimental Protocol (Adapted):

Materials:

-

This compound

-

Ethyl bromoacetate

-

Activated Zinc dust

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

In a flame-dried flask under an inert atmosphere, add activated zinc dust (2.0 eq.).

-

Add a solution of this compound (1.0 eq.) and ethyl bromoacetate (1.5 eq.) in anhydrous THF.

-

Gently heat the mixture to initiate the reaction (an exotherm may be observed).

-

Stir at reflux for 2 hours.

-

Cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with diethyl ether, dry the organic layer, and concentrate.

-

Purify by column chromatography.

Caption: Overview of potential nucleophilic additions to this compound.

Conclusion

Nucleophilic additions to this compound are a powerful tool for the synthesis of novel fluorinated building blocks. While standard protocols with highly basic nucleophiles often fail, the use of organolanthanum reagents provides a reliable and high-yielding method for the introduction of carbon-based nucleophiles. For other transformations such as reduction, Wittig, and Reformatsky reactions, adapted protocols should be employed with the awareness of potential side reactions. These guidelines and protocols offer a starting point for researchers to explore the rich chemistry of this valuable fluorinated ketone.

References

Application Notes and Protocols for Grignard Reactions with 3,3-Difluorocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The 3,3-difluorocyclobutane moiety, in particular, has garnered significant interest as a bioisosteric replacement for gem-dimethyl or carbonyl groups, capable of enhancing metabolic stability, binding affinity, and cellular permeability. However, the synthesis of key intermediates, such as 1-substituted-3,3-difluorocyclobutanols, via the addition of Grignard reagents to 3,3-difluorocyclobutanone is fraught with challenges. This document provides a detailed overview of these challenges, presents a robust and optimized protocol using organolanthanum reagents to overcome these limitations, and includes comprehensive experimental procedures and comparative data.

Introduction: The Challenge of Nucleophilic Addition to this compound

Standard Grignard and organolithium reagents, despite their broad utility in C-C bond formation, are largely ineffective for the 1,2-addition to this compound. The primary obstacle is the high basicity of these organometallics, which leads to competing side reactions, most notably enolization of the ketone. The presence of the two electron-withdrawing fluorine atoms increases the acidity of the α-protons, making them susceptible to deprotonation by the strongly basic Grignard reagent. This enolization pathway leads to the recovery of the starting material upon workup and significantly diminishes the yield of the desired tertiary alcohol.

Another significant challenge is the potential for elimination of hydrogen fluoride (HF), which is facilitated by the basic nature of the Grignard reagent. These competing pathways are a major impediment to the efficient synthesis of 3,3-difluorocyclobutanol derivatives, which are valuable building blocks in drug discovery programs.

Overcoming the Challenges: The Organolanthanum Approach

A highly effective strategy to circumvent the issues of enolization and elimination is the use of organolanthanum reagents. These reagents are typically generated in situ by the transmetalation of a more common organometallic species, such as an organolithium, with a lanthanide salt, most effectively anhydrous lanthanum(III) chloride complexed with lithium chloride (LaCl₃·2LiCl).

The success of organolanthanum reagents stems from their significantly reduced basicity compared to their Grignard or organolithium counterparts. This lower basicity disfavors the proton abstraction required for enolization, while their high oxophilicity promotes efficient nucleophilic addition to the carbonyl carbon. The result is a clean and high-yielding synthesis of the desired 1-substituted-3,3-difluorocyclobutanols.

Data Presentation: Comparative Yields of Organometallic Reagents

The following table summarizes the stark difference in yields obtained from the reaction of various organometallic reagents with this compound, highlighting the superiority of the organolanthanum approach.

| Entry | Organometallic Reagent | Additive | Product | Yield (%) | Reference |

| 1 | 4-MeO-C₆H₄MgBr | None | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 14 | |

| 2 | 4-MeO-C₆H₄Li | None | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 6 | |

| 3 | 4-MeO-C₆H₄MgBr | CeCl₃ | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 25 | |

| 4 | 4-MeO-C₆H₄MgBr | LaCl₃·2LiCl | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 82 | **** |

| 5 | 4-MeO-C₆H₄Li | LaCl₃·2LiCl | 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol | 79 | **** |

| 6 | PhLi | LaCl₃·2LiCl | 1-phenyl-3,3-difluorocyclobutanol | 85 | |

| 7 | 4-F-C₆H₄Li | LaCl₃·2LiCl | 1-(4-fluorophenyl)-3,3-difluorocyclobutanol | 81 | |

| 8 | 2-ThienylLi | LaCl₃·2LiCl | 1-(thiophen-2-yl)-3,3-difluorocyclobutanol | 75 | |

| 9 | MeLi | LaCl₃·2LiCl | 1-methyl-3,3-difluorocyclobutanol | 68 | |

| 10 | n-BuLi | LaCl₃·2LiCl | 1-butyl-3,3-difluorocyclobutanol | 72 |

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Glassware should be flame-dried or oven-dried before use to remove any traces of water.

-

Grignard and organolithium reagents are highly reactive and moisture-sensitive. Handle with appropriate care.

-

Anhydrous LaCl₃·2LiCl solution in THF is commercially available or can be prepared from anhydrous LaCl₃ and LiCl.

Unsuccessful Protocol: Grignard Reaction with this compound

This protocol illustrates the typical procedure for a Grignard reaction which results in low yields with this compound.

Reagents:

-

This compound (1.0 eq)

-

4-Methoxyphenylmagnesium bromide (1.2 eq, solution in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Add the 4-methoxyphenylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (or when no further conversion is observed), cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography on silica gel.

Expected Outcome:

The desired product, 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol, is obtained in a low yield (typically around 14%). Significant amounts of starting material are often recovered, and side products resulting from enolization may be observed.

Optimized Protocol: Organolanthanum-Mediated Addition to this compound

This protocol provides a high-yielding and reliable method for the synthesis of 1-substituted-3,3-difluorocyclobutanols.

Reagents:

-

Anhydrous Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl, 1.2 eq, as a 0.6 M solution in THF)

-

Organolithium reagent (e.g., 4-methoxyphenyllithium, 1.2 eq, solution in a suitable solvent)

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add the LaCl₃·2LiCl solution in THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent dropwise to the stirred LaCl₃·2LiCl solution. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete transmetalation.

-

Add a solution of this compound in anhydrous THF dropwise to the freshly prepared organolanthanum reagent at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

The desired 1-substituted-3,3-difluorocyclobutanol is obtained in high yield (typically 70-85%).

Visualizations

Caption: Challenges in Grignard reactions with this compound.

Caption: The organolanthanum-mediated solution for successful addition.

Caption: Experimental workflow for organolanthanum-mediated addition.

Conclusion

While the direct addition of Grignard reagents to this compound presents significant challenges, the use of organolanthanum reagents provides a robust and high-yielding alternative. The protocols and data presented herein offer a clear guide for researchers in medicinal chemistry and drug development to efficiently access valuable 3,3-difluorocyclobutanol building blocks. The reduced basicity and high oxophilicity of organolanthanum reagents are key to overcoming the competing enolization and elimination pathways, enabling the synthesis of a diverse range of functionalized molecules for further elaboration.

Application Notes and Protocols: The Use of Organolanthanum Reagents with 3,3-Difluorocyclobutanone

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. The gem-difluorocyclobutane unit, in particular, has emerged as a desirable bioisostere, valued for its unique combination of polarity and lipophilicity. However, the synthetic accessibility of 1,1-disubstituted-3,3-difluorocyclobutanes has been historically challenging. This document outlines the successful application of organolanthanum reagents for the nucleophilic addition to 3,3-difluorocyclobutanone, a pivotal reaction that overcomes the limitations of traditional organometallic reagents.

Introduction

Standard organometallic reagents, such as organolithium and Grignard reagents, have proven to be largely ineffective in reacting with this compound.[1] These reactions are often plagued by low yields or a complete lack of reactivity. The use of organolanthanum reagents, however, has been shown to be a crucial advancement, enabling the efficient synthesis of gem-difluorocyclobutanol derivatives.[1][2][3][4] This methodology provides a reliable route to a diverse range of 1,1-disubstituted difluorocyclobutanes, which are stable and valuable building blocks for the development of novel therapeutics.[1][2] The key to this success lies in the ability of organolanthanum reagents to control the basicity of the nucleophile, thereby preventing the undesired elimination of hydrogen fluoride.[1][2][3][4]

The resulting difluorocyclobutanol products can be further functionalized through carbocation and radical intermediates, opening up a wide array of possibilities for creating diverse molecular libraries.[1][2][3][4] The stability of the difluorocyclobutane motif under various chemical conditions further enhances its appeal for medicinal chemistry applications.[1]

Experimental Data

The choice of the lanthanide salt and the organometallic precursor significantly impacts the reaction outcome. The following table summarizes the yields of the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol product using different reagents.

| Entry | Organometallic Reagent | Lanthanide Salt | Yield (%) |

| 1 | 4-Methoxyphenylmagnesium bromide | None | Low Yield |

| 2 | 4-Methoxyphenylmagnesium bromide | CeCl₃ | 25 |

| 3 | 4-Methoxyphenylmagnesium bromide | LaCl₃·2LiCl | 82 |

| 4 | 4-Methoxyphenylithium | LaCl₃·2LiCl | Good Yields |

Data synthesized from information presented in The Journal of Organic Chemistry.[1]

As the data indicates, the use of LaCl₃·2LiCl in conjunction with a Grignard reagent provides a significantly higher yield compared to the uncatalyzed reaction or the use of cerium chloride.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol using an Organolanthanum Reagent

This protocol describes the general procedure for the nucleophilic addition of an aryl Grignard reagent to this compound mediated by lanthanum chloride.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

4-Methoxyphenylmagnesium bromide (0.5 M in THF)

-

Lanthanum chloride-bis(lithium chloride) complex (LaCl₃·2LiCl) (0.6 M in THF)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-methoxyphenylmagnesium bromide in THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LaCl₃·2LiCl in THF to the Grignard reagent. Stir the mixture at -78 °C for 30 minutes to allow for transmetalation.

-

Add a solution of this compound in THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol.

Reaction Workflow and Logic

The following diagrams illustrate the key steps and logic behind the use of organolanthanum reagents with this compound.

Caption: Reaction pathway for the organolanthanum-mediated addition to this compound.

Caption: Step-by-step experimental workflow for the synthesis of 1-aryl-3,3-difluorocyclobutanols.

Conclusion

The use of organolanthanum reagents represents a significant breakthrough in the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes. This methodology provides a robust and high-yielding route to valuable building blocks for medicinal chemistry and drug development. The protocols and data presented herein offer a clear guide for researchers looking to incorporate this powerful synthetic tool into their research programs. The resulting gem-difluorocyclobutanol derivatives are stable and can be readily diversified, paving the way for the exploration of new chemical space in the quest for novel therapeutic agents.

References

Application Notes and Protocols for the Use of 3,3-Difluorocyclobutanone in Medicinal Chemistry

Introduction

3,3-Difluorocyclobutanone is a versatile and increasingly important building block in medicinal chemistry. The gem-difluorocyclobutane motif it provides is a valuable bioisostere for common functional groups like gem-dimethyl or carbonyl groups. Its incorporation into drug candidates can significantly enhance metabolic stability and modulate physicochemical properties such as lipophilicity and polarity, without drastically increasing molecular weight. This document provides detailed application notes and experimental protocols for two key transformations of this compound: nucleophilic addition to form tertiary alcohols and Baeyer-Villiger oxidation to generate lactones, both of which are precursors to a diverse range of medicinal chemistry scaffolds.

Application 1: Synthesis of 1-Substituted-3,3-difluorocyclobutanols via Nucleophilic Addition

A primary challenge in the utilization of this compound is its propensity to undergo elimination side reactions under basic conditions due to the increased acidity of the α-protons. Standard organometallic reagents like Grignard or organolithium reagents often fail to provide the desired addition products in good yields. The use of organolanthanum reagents, generated in situ, has proven to be a crucial enabling technology to overcome this limitation, allowing for efficient nucleophilic addition of aryl, alkynyl, and alkyl groups.[1] These resulting tertiary alcohols are stable and serve as key intermediates for the synthesis of diverse 1,1-disubstituted difluorocyclobutanes.[1]

Logical Workflow for Scaffold Synthesis

Caption: Workflow for synthesizing difluorocyclobutanols.

Quantitative Data: Organolanthanum-Mediated Nucleophilic Addition

The following table summarizes the yields obtained for the addition of various organolanthanum reagents to this compound. The organolanthanum reagents were generated in situ from the corresponding organolithium or Grignard reagents.

| Entry | Organometallic Precursor | Product | Yield (%) |

| 1 | Phenyllithium | 1-Phenyl-3,3-difluorocyclobutanol | 85 |

| 2 | 4-Methoxyphenyllithium | 1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol | 81 |

| 3 | 2-Thienyllithium | 3,3-Difluoro-1-(thiophen-2-yl)cyclobutanol | 75 |

| 4 | (Trimethylsilyl)ethynyllithium | 1-((Trimethylsilyl)ethynyl)-3,3-difluorocyclobutanol | 91 |

| 5 | n-Butyllithium | 1-Butyl-3,3-difluorocyclobutanol | 68 |

| 6 | Isopropyllithium | 3,3-Difluoro-1-isopropylcyclobutanol | 55 |

| 7 | 4-(Trifluoromethyl)phenylmagnesium bromide | 3,3-Difluoro-1-(4-(trifluoromethyl)phenyl)cyclobutanol | 79 |

| 8 | 4-Fluorophenylmagnesium bromide | 3,3-Difluoro-1-(4-fluorophenyl)cyclobutanol | 88 |

Data adapted from the Supporting Information of J. Org. Chem. 2025, 90, 10425–10433.[1]

Experimental Protocol: General Procedure for Organolanthanum Addition

Materials:

-

Anhydrous Lanthanum(III) chloride-bis(lithium chloride) complex (LaCl₃·2LiCl), 0.6 M in THF

-

Anhydrous tetrahydrofuran (THF)

-

Organolithium or Grignard reagent (1.0 M solution)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous LaCl₃·2LiCl solution (1.2 equivalents, 0.6 M in THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the organolithium or Grignard reagent (1.2 equivalents) dropwise to the stirred LaCl₃·2LiCl solution.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for the in situ formation of the organolanthanum reagent.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted-3,3-difluorocyclobutanol.

Application 2: Synthesis of 3,3-Difluoro-γ-butyrolactone via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones.[2][3] This transformation is highly valuable for accessing scaffolds containing the lactone motif, which is present in numerous natural products and pharmaceuticals.[4] When applied to this compound, this oxidation provides a direct route to 3,3-difluoro-γ-butyrolactone, a key intermediate for more complex fluorinated scaffolds. The reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][5]

Reaction Pathway Diagram

Caption: Baeyer-Villiger oxidation of this compound.

Quantitative Data: Baeyer-Villiger Oxidation of Ketones

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Cyclohexanone | ε-Caprolactone | >90 | General Knowledge |

| 2 | Adamantanone | Adamantanone Lactone | 95 | General Knowledge |

| 3 | 3-Substituted Cyclopentanone | 3-Substituted δ-Valerolactone | 96-99 | J. Am. Chem. Soc. 2022, 144, 12970 |

| 4 | Bicyclic Ketone | Bicyclic Lactone | 75 | Org. Lett. 2023, 25, 1941[3] |

Experimental Protocol: Baeyer-Villiger Oxidation of this compound

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (approx. 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.5 equivalents) in dichloromethane.

-

Slowly add the m-CPBA solution dropwise to the stirred ketone solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

-

Carefully add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid (caution: gas evolution).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield 3,3-difluoro-γ-butyrolactone.

References

Application Notes and Protocols: Wittig Reaction of 3,3-Difluorocyclobutanone and Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Wittig reaction as applied to 3,3-difluorocyclobutanone and its derivatives. This information is intended to guide researchers in the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and drug discovery. The gem-difluorocyclobutane motif is of significant interest as it can modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability.[1]

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3][4] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to generate an alkene and triphenylphosphine oxide.[2][3][4] The reaction is highly versatile and tolerates a wide range of functional groups.

The application of the Wittig reaction to this compound provides a direct route to exo-methylenecyclobutane derivatives, which are valuable building blocks in organic synthesis. These derivatives can be further functionalized to introduce a variety of substituents, leading to a diverse range of novel chemical entities for drug discovery programs.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[2]

Application in Drug Discovery

Fluorinated motifs are prevalent in medicinal chemistry as the introduction of fluorine atoms can significantly impact a molecule's properties, including its pKa, lipophilicity, and metabolic stability. The 3,3-difluorocyclobutane scaffold, in particular, is a valuable bioisostere for various functional groups. Its rigid, puckered conformation can provide advantages in terms of potency, selectivity, and pharmacokinetic profiles of drug candidates. Derivatives of 3,3-difluorocyclobutane have been incorporated into various biologically active compounds, highlighting their potential in drug development.

Experimental Protocols

While specific literature on the Wittig reaction of this compound is limited, the following protocols are based on established procedures for similar ketones and provide a strong starting point for optimization.

Protocol 1: Synthesis of 3,3-Difluoro-1-methylenecyclobutane

This protocol describes the synthesis of 3,3-difluoro-1-methylenecyclobutane from this compound using methylenetriphenylphosphorane.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below 5 °C. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

-

Slowly add the solution of this compound to the ylide solution at 0 °C via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the ketone.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure at low temperature due to the volatility of the product.

-

The crude product can be purified by careful distillation or flash column chromatography on silica gel using a pentane or hexane eluent.

-

Quantitative Data (Hypothetical):

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles | Mass/Volume | Yield (%) |

| This compound | 106.06 | 1.0 | - | - | - |

| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | - | - | - |

| n-Butyllithium | 64.06 | 1.1 | - | - | - |

| 3,3-Difluoro-1-methylenecyclobutane | 104.08 | - | - | - | 60-75 |

Protocol 2: Synthesis of Ethyl 2-(3,3-difluorocyclobutylidene)acetate

This protocol details the synthesis of an α,β-unsaturated ester derivative using a stabilized Wittig reagent.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Wittig Reaction:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of this compound to the ylide solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Quantitative Data (Hypothetical):

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles | Mass/Volume | Yield (%) |

| This compound | 106.06 | 1.0 | - | - | - |

| Triethyl phosphonoacetate | 224.16 | 1.1 | - | - | - |

| Sodium hydride (60%) | 24.00 (as NaH) | 1.1 | - | - | - |

| Ethyl 2-(3,3-difluorocyclobutylidene)acetate | 176.15 | - | - | - | 70-85 |

Visualizations

Caption: General mechanism of the Wittig reaction.

Caption: Experimental workflow for the Wittig reaction.

Conclusion

The Wittig reaction represents a viable and efficient method for the olefination of this compound, providing access to a range of valuable fluorinated building blocks. The protocols provided herein serve as a foundation for further exploration and optimization in the synthesis of novel compounds for drug discovery and development. The unique properties conferred by the gem-difluorocyclobutane moiety make this an attractive scaffold for medicinal chemists.

References